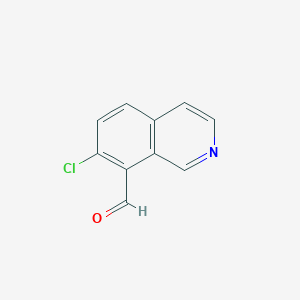

7-Chloroisoquinoline-8-carbaldehyde

Description

Properties

IUPAC Name |

7-chloroisoquinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-2-1-7-3-4-12-5-8(7)9(10)6-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJYNENPSACLPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN=C2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Chloroisoquinoline-8-carbaldehyde

Abstract

7-Chloroisoquinoline-8-carbaldehyde is a key heterocyclic building block in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents. The strategic placement of the chloro, and formyl functionalities on the isoquinoline core provides versatile handles for further molecular elaboration. This guide provides a comprehensive overview of plausible and scientifically robust synthetic pathways for this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind pathway selection, provide detailed, step-by-step experimental protocols, and present visual workflows to elucidate the synthetic transformations. The methodologies described are grounded in established chemical principles and adapted from peer-reviewed literature for the specific synthesis of the target molecule.

Introduction: The Significance of this compound in Drug Discovery

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. The introduction of a chlorine atom at the 7-position and a carbaldehyde group at the 8-position of the isoquinoline ring system creates a molecule with significant potential for the synthesis of diverse compound libraries. The aldehyde group is a versatile functional group that can participate in a myriad of chemical transformations, including reductive amination, Wittig reactions, and condensations, allowing for the introduction of various side chains and pharmacophores. The chlorine atom can be a site for nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions, further expanding the accessible chemical space.

This guide will explore two primary synthetic strategies for the preparation of this compound:

-

Pathway A: Directed Ortho-Metalation and Formylation of 7-Chloroisoquinoline. This approach leverages the directing effect of the isoquinoline nitrogen to achieve regioselective functionalization at the C8 position.

-

Pathway B: Oxidation of 7-Chloro-8-methylisoquinoline. This strategy involves the initial synthesis of a methyl-substituted precursor followed by a controlled oxidation to the desired aldehyde.

Each pathway will be discussed in detail, highlighting the rationale for the chosen reagents and conditions.

Synthetic Pathways and Mechanistic Insights

Pathway A: Directed Ortho-Metalation and Formylation of 7-Chloroisoquinoline

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of isoquinoline, the nitrogen atom can direct metalation to the C1 or C8 positions. By carefully selecting the organometallic reagent and reaction conditions, it is possible to favor metalation at the C8 position. Subsequent quenching of the resulting organometallic intermediate with an appropriate electrophile, such as N,N-dimethylformamide (DMF), introduces the formyl group. A similar strategy has been successfully employed for the functionalization of 7-chloroquinolines.

The proposed reaction scheme is as follows:

Caption: Directed ortho-metalation and formylation of 7-chloroisoquinoline.

Expertise & Experience: The choice of a mixed lithium-magnesium amide base, such as TMPMgCl·LiCl, is critical for achieving high regioselectivity and functional group tolerance. These reagents offer a good balance of reactivity and stability, minimizing side reactions. The reaction is typically carried out at low temperatures to control the exothermicity and prevent decomposition of the organometallic intermediate.

Pathway B: Oxidation of 7-Chloro-8-methylisoquinoline

An alternative approach involves the synthesis of 7-chloro-8-methylisoquinoline as a precursor, followed by its selective oxidation to the corresponding aldehyde. The synthesis of the 7-chloro-8-methylquinoline precursor can be achieved through established methods for quinoline synthesis, which can be adapted for isoquinolines. The subsequent oxidation of the methyl group to an aldehyde requires careful selection of the oxidizing agent to avoid over-oxidation to the carboxylic acid.

The proposed reaction scheme is as follows:

Caption: Synthesis via oxidation of 7-chloro-8-methylisoquinoline.

Expertise & Experience: The critical step in this pathway is the selective oxidation of the methyl group. Reagents such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂) are commonly employed for the oxidation of benzylic methyl groups to aldehydes. The reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to maximize the yield of the aldehyde and minimize the formation of the corresponding carboxylic acid. While patents describe the oxidation of 7-chloro-8-methylquinoline to the carboxylic acid, modifying the conditions could potentially favor the aldehyde.[1][2][3]

Experimental Protocols

Protocol for Pathway A: Directed Ortho-Metalation and Formylation

Step 1: Synthesis of 7-Chloroisoquinoline (Starting Material)

The starting material, 7-chloroisoquinoline, can be synthesized via various established methods, such as the Pomeranz–Fritsch reaction or Bischler–Napieralski cyclization, from appropriate precursors.[4]

Step 2: Directed Ortho-Metalation and Formylation

-

Materials:

-

7-Chloroisoquinoline

-

TMPMgCl·LiCl (1.1 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF) (3 equivalents)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 7-chloroisoquinoline (1.0 equivalent) and dissolve it in anhydrous THF.

-

Cool the solution to -15 °C in a suitable cooling bath.

-

Slowly add a solution of TMPMgCl·LiCl (1.1 equivalents) in THF dropwise to the reaction mixture, maintaining the temperature below -10 °C.

-

Stir the mixture at -15 °C for 1 hour to ensure complete metalation.

-

In a separate flask, prepare a solution of DMF (3 equivalents) in anhydrous THF.

-

Add the DMF solution dropwise to the reaction mixture at -15 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

-

Protocol for Pathway B: Oxidation of 7-Chloro-8-methylisoquinoline

Step 1: Synthesis of 7-Chloro-8-methylisoquinoline (Precursor)

The synthesis of 7-chloro-8-methylisoquinoline can be accomplished through a multi-step process, for example, a modification of the Skraup synthesis or Doebner-von Miller reaction using 2-chloro-3-methylaniline as a starting material.[5]

Step 2: Selective Oxidation to this compound

-

Materials:

-

7-Chloro-8-methylisoquinoline

-

Selenium dioxide (SeO₂) (1.1 equivalents)

-

1,4-Dioxane

-

Water

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 7-chloro-8-methylisoquinoline (1.0 equivalent) in a mixture of 1,4-dioxane and water (e.g., 95:5 v/v).

-

Add selenium dioxide (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove selenium metal byproducts.

-

Dilute the filtrate with water and extract with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

-

Data Presentation

The following table summarizes the key quantitative parameters for the proposed synthetic pathways. The yield ranges are hypothetical and based on typical yields for analogous reactions reported in the literature.

| Parameter | Pathway A: Directed Metalation | Pathway B: Oxidation |

| Starting Material | 7-Chloroisoquinoline | 7-Chloro-8-methylisoquinoline |

| Key Reagents | TMPMgCl·LiCl, DMF | SeO₂ or MnO₂ |

| Number of Steps | 1 (from 7-chloroisoquinoline) | 1 (from 7-chloro-8-methylisoquinoline) |

| Typical Yield | 60-80% | 40-60% |

| Key Advantages | High regioselectivity, direct functionalization | Utilizes a potentially more accessible precursor |

| Potential Challenges | Requires strictly anhydrous conditions, handling of organometallic reagents | Potential for over-oxidation to carboxylic acid, optimization of reaction conditions is critical |

Conclusion

This technical guide has outlined two viable and robust synthetic pathways for the preparation of this compound, a valuable intermediate for drug discovery. Pathway A, utilizing directed ortho-metalation, offers a direct and highly regioselective route to the target molecule. Pathway B, involving the oxidation of a methyl precursor, provides an alternative strategy that may be advantageous depending on the availability of starting materials. The choice of synthetic route will ultimately depend on the specific resources and expertise available in the laboratory. The detailed protocols and strategic insights provided herein are intended to empower researchers to successfully synthesize this important building block and accelerate their drug development programs.

References

-

Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Harvard University. Available at: [Link]

-

Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. Available at: [Link]

-

El-Sayed, M. A.-A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-21. Available at: [Link]

-

Wantulok, J., et al. (2020). Formylation of 8-hydroxyquinoline (1c). ResearchGate. Available at: [Link]

- Nutrichem Lab Co Ltd. (2021). The preparation method of 7-chloro-8-quinoline carboxylic acid. Google Patents.

- Bayer AG. (1991). Preparation of 7-chloroquinoline-8-carboxylic acids. Google Patents.

- Nutrichem Lab Co Ltd. (2021). Preparation method of 7-chloro-8-quinoline carboxylic acid. Google Patents.

-

PubChem. (n.d.). 7-Chloroisoquinoline. National Center for Biotechnology Information. Retrieved from: [Link]

- Nutrichem Lab Co Ltd. (2020). Preparation method of 7-chloro-8-methylquinoline. Google Patents.

Sources

- 1. The preparation method of 7-chloro-8-quinoline carboxylic acid - Eureka | Patsnap [eureka.patsnap.com]

- 2. US5006659A - Preparation of 7-chloroquinoline-8-carboxylic acids - Google Patents [patents.google.com]

- 3. CN111377863A - Preparation method of 7-chloro-8-quinoline carboxylic acid - Google Patents [patents.google.com]

- 4. 7-Chloroisoquinoline | C9H6ClN | CID 640953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN111377859A - Preparation method of 7-chloro-8-methylquinoline - Google Patents [patents.google.com]

Introduction: The Strategic Importance of Functionalized Isoquinolines

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 7-Chloroisoquinoline-8-carbaldehyde

The isoquinoline scaffold is a prominent heterocyclic framework in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The strategic introduction of functional groups onto this privileged structure allows for the fine-tuning of its physicochemical properties and pharmacological effects. This compound is a bifunctional building block of significant interest, featuring a reactive aldehyde group and a chlorine substituent on the benzene ring of the isoquinoline nucleus. This unique arrangement of functional groups offers a versatile platform for the synthesis of novel and complex molecular architectures, particularly in the realm of drug discovery and materials science. This guide provides a comprehensive overview of the known and inferred physicochemical properties of this compound, its chemical reactivity, plausible synthetic strategies, and potential applications.

Physicochemical Properties: A Comparative Analysis

| Property | This compound | 7-Chloroisoquinoline[2] | Isoquinoline-8-carbaldehyde[3] |

| Molecular Formula | C₁₀H₆ClNO | C₉H₆ClN | C₁₀H₇NO |

| Molecular Weight | 191.61 g/mol | 163.60 g/mol | 157.17 g/mol |

| Appearance | Yellow Solid (Predicted) | Data not available | Off-white crystals or yellow solid[4] |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

| LogP | Data not available | 2.9 (Computed) | 1.6 (Computed) |

| CAS Number | Not assigned | 34784-06-0 | 787615-01-4 |

The presence of the chlorine atom is expected to increase the lipophilicity (as suggested by the higher computed LogP of 7-chloroisoquinoline compared to isoquinoline) and the molecular weight. The aldehyde group will likely contribute to a higher melting point compared to the parent 7-chloroisoquinoline due to increased polarity and potential for intermolecular interactions.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a downfield singlet for the aldehyde proton (δ 9-10 ppm). The aromatic protons on the isoquinoline ring will exhibit complex splitting patterns in the range of δ 7-9 ppm.

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group in the downfield region (δ 190-200 ppm). The aromatic carbons will appear in the δ 120-150 ppm range.

-

IR Spectroscopy: The IR spectrum should display a strong carbonyl (C=O) stretching vibration for the aldehyde around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the isoquinoline ring would appear in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration would likely be observed in the fingerprint region.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 191.61 g/mol . A characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Synthesis of this compound: A Proposed Route

A specific, peer-reviewed synthesis for this compound is not readily found in the literature. However, a plausible synthetic route can be devised based on established methods for constructing the isoquinoline core, such as the Bischler-Napieralski reaction followed by functional group manipulation.

A potential starting material would be a suitably substituted β-phenylethylamine. The synthesis could proceed as follows:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodological Outline (Hypothetical)

-

Formylation: 2-(3-Chloro-4-methylphenyl)ethan-1-amine is acylated with a formylating agent like ethyl formate to yield N-(2-(3-chloro-4-methylphenyl)ethyl)formamide.

-

Cyclodehydration (Bischler-Napieralski Reaction): The resulting amide undergoes intramolecular cyclization in the presence of a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form 7-chloro-8-methyl-3,4-dihydroisoquinoline.[1]

-

Aromatization: The dihydroisoquinoline intermediate is dehydrogenated to the fully aromatic 7-chloro-8-methylisoquinoline. This is typically achieved by heating with a catalyst such as palladium on carbon (Pd/C).

-

Oxidation: The final step involves the selective oxidation of the methyl group at the 8-position to an aldehyde. This transformation can be challenging, but reagents like selenium dioxide (SeO₂) are known to oxidize benzylic methyl groups to aldehydes.

Chemical Reactivity: A Dual Functional Handle

The chemical reactivity of this compound is dictated by the interplay of the isoquinoline ring system and the aldehyde functional group.

Reactivity of the Isoquinoline Nucleus

The isoquinoline ring system has distinct regions of reactivity:

-

Electrophilic Aromatic Substitution (SEAr): The electron-withdrawing nature of the pyridinic nitrogen deactivates the heterocyclic ring towards electrophilic attack. Therefore, electrophilic substitution preferentially occurs on the more electron-rich benzene ring, primarily at the 5- and 8-positions.[1][5][6] In this molecule, the 8-position is already substituted, so electrophilic attack would be directed to the 5-position.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is susceptible to nucleophilic attack, especially at the 1- and 3-positions.[6][7] The chlorine atom at the 7-position is on the benzene ring and is generally less reactive towards nucleophilic displacement unless activated by strongly electron-withdrawing groups or under transition-metal-catalyzed conditions.

Reactivity of the Aldehyde Group

The aldehyde group at the 8-position is a versatile functional handle for a wide array of chemical transformations. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the isoquinoline ring.

Sources

- 1. gcwgandhinagar.com [gcwgandhinagar.com]

- 2. 7-Chloroisoquinoline | C9H6ClN | CID 640953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isoquinoline-8-carboxaldehyde | C10H7NO | CID 20528412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 6. m.youtube.com [m.youtube.com]

- 7. imperial.ac.uk [imperial.ac.uk]

An In-depth Technical Guide to 7-Chloroisoquinoline-8-carbaldehyde: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 7-Chloroisoquinoline-8-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogues and established chemical principles to offer a robust profile. We will delve into its core identifiers, a plausible synthetic pathway, predicted chemical behaviors, and potential applications, grounding our discussion in authoritative scientific literature.

Core Identifiers and Context

As of the latest literature review, a specific CAS Registry Number for this compound has not been assigned, suggesting its status as a novel or less-common chemical entity. To provide a valuable frame of reference for researchers, the table below summarizes the identifiers of key structural analogues. Understanding these related compounds is crucial for contextualizing the properties and potential of the target molecule.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 7-Chloroisoquinoline | 34784-06-0 | C₉H₆ClN | 163.61 |

| Isoquinoline-8-carbaldehyde | 787615-01-4 | C₁₀H₇NO | 157.17 |

| 7-Chloroquinoline-8-carbaldehyde | 1260759-71-4 | C₁₀H₆ClNO | 191.61 |

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the modification of the isoquinoline scaffold. A logical and efficient pathway would involve the initial synthesis of 7-chloroisoquinoline followed by the introduction of the carbaldehyde group at the C8 position.

The 7-chloroisoquinoline core can be synthesized through various methods, including direct chlorination of isoquinoline.

The introduction of a formyl group onto an aromatic ring can be achieved through several named reactions. For the regioselective formylation of 7-chloroisoquinoline at the C8 position, a Directed ortho-Metalation (DoM) strategy is proposed as the most effective method.[1][2] The nitrogen atom in the isoquinoline ring can act as a directing group, facilitating deprotonation at the adjacent C8 position.

An alternative, though potentially less regioselective, approach is the Vilsmeier-Haack reaction.[3] The electronic nature of the chloro substituent at C7 will influence the site of electrophilic aromatic substitution.

Experimental Protocol: Directed ortho-Metalation for C8 Formylation

This protocol is a proposed methodology based on established Directed ortho-Metalation procedures.[1][4]

-

Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 7-chloroisoquinoline (1.0 equivalent) in anhydrous tetrahydrofuran (THF) at -78 °C.

-

Lithiation: Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 equivalents) to the cooled solution. The choice of base may require optimization to avoid nucleophilic addition.[4] Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the 8-lithiated intermediate.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture.

-

Quenching and Work-up: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound.

Caption: Proposed synthetic workflow for this compound via Directed ortho-Metalation.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the isoquinoline core, the electron-withdrawing chloro group at the C7 position, and the reactive aldehyde functionality at the C8 position.

-

The Aldehyde Group: The carbaldehyde group is a versatile handle for a plethora of chemical transformations. It can undergo:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to an alcohol.

-

Reductive amination to form various amine derivatives.

-

Condensation reactions with amines, hydrazines, and hydroxylamines to form imines, hydrazones, and oximes, respectively. These reactions are fundamental in the construction of more complex heterocyclic systems.

-

Wittig and related olefination reactions to introduce carbon-carbon double bonds.

-

-

The Chloro Group: The chlorine atom at the C7 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, although this may require forcing conditions. It can also participate in transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at this position.

-

The Isoquinoline Ring: The nitrogen atom of the isoquinoline ring imparts basicity to the molecule and can be quaternized with alkyl halides. The aromatic system can undergo further electrophilic or nucleophilic substitutions, with the regioselectivity influenced by the existing substituents.

Caption: Reactivity map of this compound.

Potential Applications in Research and Drug Development

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[5] The introduction of a chlorine atom and a carbaldehyde group is anticipated to modulate the biological activity and provide a versatile platform for the synthesis of novel therapeutic agents.

-

Anticancer Activity: Chloroquinoline and chloroisoquinoline derivatives have demonstrated significant potential as anticancer agents.[6][7] The presence of the chlorine atom can enhance lipophilicity and modulate electronic properties, potentially leading to improved cell permeability and target engagement. The aldehyde group can serve as a key pharmacophore or be derivatized to explore structure-activity relationships (SAR).

-

Antiviral and Antimalarial Agents: The 7-chloroquinoline core is famously a key component of the antimalarial drug chloroquine. Derivatives of 7-chloroquinoline have been investigated for a range of biological activities, including antimalarial and antitumor properties.[8] Isoquinoline alkaloids have also shown promise as antiviral agents.[9] It is plausible that this compound and its derivatives could exhibit interesting activities in these areas.

-

Fluorescent Probes and Materials Science: Isoquinoline-based compounds are often fluorescent and can be utilized in the development of chemical sensors and imaging agents.[10] The reactive aldehyde group provides a convenient point of attachment for conjugating the molecule to other systems, making it a valuable building block in materials science.

Conclusion

While direct experimental data for this compound is not yet prevalent in the scientific literature, this guide provides a robust, scientifically-grounded framework for its synthesis, properties, and potential applications. By drawing parallels with well-characterized analogues, we have outlined a plausible synthetic route via Directed ortho-Metalation and predicted its key chemical reactivities. The unique combination of the 7-chloroisoquinoline scaffold and the C8-carbaldehyde functionality makes this molecule a highly promising candidate for further investigation in drug discovery and materials science. This document serves as a foundational resource to stimulate and guide future research into this intriguing heterocyclic compound.

References

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents . Durham University. Available at: [Link]

-

Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I . Oriental Journal of Chemistry. Available at: [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation . Indian Journal of Chemistry. Available at: [Link]

-

Synthesis of 8-amino-7-chloroisoquinoline . PrepChem.com. Available at: [Link]

-

The Reimer-Tiemann Reaction . ACS Publications. Available at: [Link]

-

Phosphorodiamidate-Directed Metalation of N-Heterocycles using Mg- and Zn-TMP Bases . ACS Publications. Available at: [Link]

-

Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking . PubMed Central. Available at: [Link]

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives . Semantic Scholar. Available at: [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry . National Institutes of Health. Available at: [Link]

-

Heteroatom-directed metalation. Lithiation of N-propenylbenzamides and N-propenyl-o-toluamides. Novel routes to ortho-substituted primary benzamide derivatives and N-unsubstituted isoquinolin-1(2H)-ones . ACS Publications. Available at: [Link]

-

Vilsmeier-Haack Reaction . Organic Chemistry Portal. Available at: [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity . ResearchGate. Available at: [Link]

-

Vilsmeier-Haack Reaction . Chemistry Steps. Available at: [Link]

-

Directed ortho metalation . Grokipedia. Available at: [Link]

-

Directed ortho metalation . Wikipedia. Available at: [Link]

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline . DUT Open Scholar. Available at: [Link]

-

Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking . PubMed. Available at: [Link]

-

Isoquinoline-8-carboxaldehyde | C10H7NO | CID 20528412 . PubChem. Available at: [Link]

-

Reimer–Tiemann reaction . Wikipedia. Available at: [Link]

-

Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight . MDPI. Available at: [Link]

-

Reimer-Tiemann Reaction . L.S.College, Muzaffarpur. Available at: [Link]

-

N-formylation of isoquinoline derivatives with CO2 and H2 over a heterogeneous Ru/ZIF-8 catalyst . Semantic Scholar. Available at: [Link]

-

Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst . ResearchGate. Available at: [Link]

-

Reimer–Tiemann reaction . L.S.College, Muzaffarpur. Available at: [Link]

-

Preparation and Properties of Isoquinoline . SlideShare. Available at: [Link]

-

CamScanner 08-26-2020 10.49.53 . SlideShare. Available at: [Link]

-

Photochemical C−H Hydroxyalkylation of Quinolines and Isoquinolines . PubMed Central. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

A Technical Guide to the Spectroscopic Characterization of 7-Chloroisoquinoline-8-carbaldehyde

This guide provides an in-depth technical overview of the essential spectroscopic techniques for the structural elucidation and characterization of 7-Chloroisoquinoline-8-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with fundamental spectroscopic principles to offer a robust framework for analysis. Given the limited availability of direct experimental data in public literature, this guide leverages data from analogous structures and established spectroscopic theory to provide a comprehensive analytical blueprint. Our focus is on not just the data itself, but the causal reasoning behind the experimental design and interpretation, ensuring a self-validating approach to structural confirmation.

Introduction to this compound

This compound is a substituted heterocyclic aromatic compound. The isoquinoline scaffold is a prominent feature in many natural alkaloids and synthetic compounds with a broad spectrum of bioactivities, making its derivatives significant in medicinal chemistry. The presence of a chlorine atom and an aldehyde group at specific positions (7 and 8, respectively) creates a unique electronic and steric environment that dictates its reactivity and potential as a synthetic intermediate. Accurate structural confirmation is the bedrock of any chemical research, particularly in drug discovery where structure-activity relationships are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Expertise & Rationale: NMR Experimental Design

The choice of solvent and experimental parameters is critical for acquiring high-quality NMR data. A deuterated solvent that fully dissolves the analyte is the first requirement; Deuterated chloroform (CDCl₃) is a common choice for moderately polar organic compounds, while DMSO-d₆ can be used if solubility is an issue.[1] The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time, typically 5-20 mg in 0.6 mL of solvent for ¹H NMR and 20-50 mg for ¹³C NMR.[1] It is imperative that the solution be homogeneous and free of particulate matter to avoid poor magnetic field shimming, which results in broad, poorly resolved peaks.[2]

Self-Validating Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Tube Insertion: Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting the depth with a gauge for consistent positioning within the magnetic field.[1]

-

Spectrometer Setup: Insert the sample into the spectrometer. The instrument's software will then lock onto the deuterium signal of the solvent to stabilize the magnetic field frequency.

-

Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity across the sample volume, which is crucial for achieving sharp, symmetrical peaks.

-

Acquisition of ¹H Spectrum: Acquire a standard 1D proton spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to ensure a good signal-to-noise ratio.

-

Acquisition of ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. As the natural abundance of ¹³C is low (~1.1%), a larger number of scans is required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

Predicted NMR Data and Interpretation

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on established principles of substituent effects on aromatic systems.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |

| H-1 | ~9.3 | s | Singlet, deshielded due to proximity to the electronegative nitrogen atom. |

| CHO | ~10.5 | s | Singlet, highly deshielded due to the strong anisotropic effect of the carbonyl group.[4] |

| H-3 | ~8.6 | d | Doublet, deshielded by the adjacent nitrogen. |

| H-4 | ~7.8 | d | Doublet, typical aromatic proton chemical shift. |

| H-5 | ~8.0 | d | Doublet, deshielded due to peri-interaction with the aldehyde group. |

| H-6 | ~7.7 | d | Doublet, typical aromatic proton chemical shift. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C=O | ~192 | Highly deshielded carbonyl carbon of an aromatic aldehyde. |

| C-1 | ~153 | Carbon adjacent to nitrogen is significantly deshielded. |

| C-3 | ~145 | Alpha to nitrogen, deshielded. |

| C-4 | ~123 | Typical aromatic carbon chemical shift. |

| C-4a (bridgehead) | ~137 | Bridgehead carbon, quaternary. |

| C-5 | ~130 | Aromatic carbon. |

| C-6 | ~129 | Aromatic carbon. |

| C-7 | ~138 | Carbon bearing the chlorine atom, deshielded by the inductive effect of Cl. |

| C-8 | ~132 | Carbon bearing the aldehyde group. |

| C-8a (bridgehead) | ~128 | Bridgehead carbon, quaternary. |

Interpretation Insights: The aldehyde proton is expected to be the most downfield signal due to the powerful deshielding effect of the carbonyl group.[5] The aromatic protons will appear in the typical region of δ 7-9 ppm. The specific positions are influenced by the electron-withdrawing nature of the nitrogen atom, the chlorine atom, and the aldehyde group, which tend to shift adjacent protons downfield.[6] In the ¹³C spectrum, the carbonyl carbon will be the most downfield signal. Carbons in the aromatic ring typically resonate between 120-150 ppm.[7]

Visualization: NMR Workflow

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.[8]

Expertise & Rationale: IR Experimental Choices

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often the most convenient and reliable method.[9] It requires minimal sample preparation, avoids the complexities of making KBr pellets, and provides high-quality spectra from a small amount of material. The key is to ensure good contact between the sample and the ATR crystal (often diamond) to obtain a strong signal.[10]

Self-Validating Protocol: ATR-FTIR Spectroscopy

-

Instrument Background: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal. Consistent pressure is key for reproducible results.[9]

-

Data Acquisition: Collect the spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.[11]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to prevent cross-contamination.

Expected IR Data and Interpretation

Table 3: Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| ~3050 | Aromatic C-H stretch | Characteristic of C-H bonds on an aromatic ring.[12] |

| ~2820, ~2720 | Aldehyde C-H stretch | Two weak bands (Fermi resonance) are characteristic of an aldehyde C-H bond. |

| ~1700 | C=O stretch (Aldehyde) | Strong, sharp absorption typical for an aromatic aldehyde carbonyl group.[13][14] |

| ~1600, ~1480 | C=C and C=N ring stretch | Characteristic skeletal vibrations of the isoquinoline ring system. |

| ~830 | C-Cl stretch | Typically found in the fingerprint region; indicates the presence of a C-Cl bond. |

Interpretation Insights: The most diagnostic peak in the IR spectrum will be the strong carbonyl (C=O) stretch around 1700 cm⁻¹. Its position indicates conjugation with the aromatic ring. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the characteristic aldehyde C-H stretches around 2820 and 2720 cm⁻¹ would provide strong corroborating evidence for the assigned structure.[15]

Visualization: IR Analysis Workflow

Caption: Key steps in ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule. This fragmentation pattern provides a molecular fingerprint that can be used to deduce the structure of the parent compound.[16]

Expertise & Rationale: MS Experimental Design

Electron Ionization (EI) is well-suited for relatively small, thermally stable organic molecules like this compound.[17] The standard electron energy of 70 eV is used because it provides reproducible fragmentation patterns, creating a stable and extensive library of spectra for comparison.[16] The resulting mass spectrum will show a molecular ion peak (M⁺·), which gives the molecular weight, and a series of fragment ion peaks that reveal the structure of the molecule.

Self-Validating Protocol: Electron Ionization Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid, this is typically done using a direct insertion probe which is heated to volatilize the sample into the vacuum chamber.

-

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy (70 eV) electrons. This ejects an electron from the molecule, creating a positively charged radical cation (the molecular ion, M⁺·).[18]

-

Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[18]

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Predicted MS Data and Interpretation

Table 4: Predicted Key Mass Spectrometry Peaks (EI-MS)

| m/z Value | Ion Formula | Rationale |

| 191/193 | [C₁₀H₆ClNO]⁺· | Molecular Ion (M⁺·) . The two peaks in an ~3:1 ratio are the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl). |

| 190/192 | [C₁₀H₅ClNO]⁺ | Loss of a hydrogen radical (·H) from the aldehyde, a common fragmentation for aldehydes.[19] |

| 162/164 | [C₉H₅ClN]⁺ | Loss of a formyl radical (·CHO) or carbon monoxide (CO) from the [M-H]⁺ ion. A very common fragmentation pathway for aromatic aldehydes.[20] |

| 127 | [C₉H₆N]⁺ | Loss of a chlorine radical (·Cl) from the molecular ion. |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of fragmentation of the benzene portion of the isoquinoline ring. |

Interpretation Insights: The most critical piece of information is the molecular ion peak. The presence of peaks at m/z 191 and 193 in a roughly 3:1 intensity ratio is definitive evidence for a compound with the molecular formula C₁₀H₆ClNO. The subsequent fragmentation pattern, particularly the loss of H (M-1) and CHO (M-29), is highly characteristic of an aldehyde.[19] The stability of the aromatic isoquinoline ring means the molecular ion peak is expected to be relatively intense.

Visualization: MS Fragmentation Pathway

Caption: Predicted EI-MS fragmentation pathway.

Conclusion

The structural elucidation of a novel or sparsely documented compound like this compound requires a multi-faceted analytical approach. By systematically applying NMR, IR, and MS, and by understanding the principles that govern the data from each technique, a researcher can build a comprehensive and self-validating case for the molecule's structure. This guide provides the foundational protocols and interpretive logic to confidently characterize this compound, bridging the gap left by the absence of readily available experimental data and empowering researchers to proceed with their work on a solid analytical foundation.

References

-

Anonymous. (n.d.). What are the best practices for sample preparation for NMR analysis? Reddit. [Link]

- Abrusci, R. J., et al. (n.d.). 1H Chemical Shifts in NMR. Part 191.

-

Anonymous. (n.d.). Sample preparation for FT-IR. [Link]

-

Andor Technology. (n.d.). Important Spectroscopic Techniques and Examples. Oxford Instruments. [Link]

- Bojarczuk, A., et al. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 39(5-6), 423-440.

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In R. A. Meyers (Ed.), Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

- Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.

- von Rudorff, G. F., & von Lilienfeld, O. A. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(20), 3596–3605.

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. [Link]

- University of Delaware. (n.d.). Principles of Spectroscopy.

- Yüksek, H., et al. (n.d.).

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

-

Wikipedia. (2026). Spectroscopy. [Link]

- Thermo Fisher Scientific. (n.d.). Introduction to FT-IR Sample Handling.

-

Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]

- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.

- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 8.

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

- Srivastava, V. (2025). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]

- Magolan, J., et al. (n.d.). A facile, one-pot procedure for the conversion of aromatic aldehydes to esters, as well as thioesters and amides, via acyl hydrazides. Royal Society of Chemistry.

- Chemistry with Dr. Sheenam. (2022).

- Carr, T., et al. (2021). General Guidelines for Sample Preparation Strategies in HR-µMAS NMR-based Metabolomics of Microscopic Specimens. Metabolites, 11(10), 668.

- Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups.

- Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1.

- Physics Frontier. (2025). What Are The Basic Principles Of Spectroscopy?. YouTube.

- Anonymous. (n.d.).

- Research and Reviews. (2024).

- Woszczyk, M., & Spychalski, M. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Minerals, 12(12), 1599.

- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.

- Royal Society of Chemistry. (2018).

- Miller, C. E., & Coates, J. P. (2025). Interpretation of Infrared Spectra: A Practical and Systematic Approach. In Encyclopedia of Analytical Chemistry.

- eGyanKosh. (n.d.).

-

Britannica. (2026). Spectroscopy. [Link]

- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. organomation.com [organomation.com]

- 3. youtube.com [youtube.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. tsijournals.com [tsijournals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. jascoinc.com [jascoinc.com]

- 11. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Interpreting IR Spectra [chemistrysteps.com]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 17. bitesizebio.com [bitesizebio.com]

- 18. rroij.com [rroij.com]

- 19. GCMS Section 6.11.4 [people.whitman.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 7-Chloroisoquinoline-8-carbaldehyde

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroisoquinoline-8-carbaldehyde is a halogenated heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. As with any molecule destined for these applications, a thorough understanding of its three-dimensional structure and conformational dynamics is paramount for elucidating structure-activity relationships (SAR) and designing next-generation derivatives. This guide provides a comprehensive technical overview of the molecular structure and conformational preferences of this compound. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and outlines state-of-the-art experimental and computational methodologies for its complete characterization. We present predicted molecular geometries, delve into the intricacies of its conformational landscape, and provide detailed protocols for its empirical validation.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1] The introduction of a chlorine atom at the 7-position and a carbaldehyde group at the 8-position creates a unique electronic and steric environment, suggesting potential for novel molecular interactions and applications. A precise understanding of the molecule's atomic arrangement and preferred spatial orientation is the foundational step in unlocking this potential.

Predicted Molecular Structure

While a definitive crystal structure for this compound is not yet publicly available, we can predict its key geometric parameters with a high degree of confidence by analyzing crystallographic data from structurally related isoquinoline and quinoline derivatives.

Predicted Bond Lengths and Angles

The bond lengths and angles of the isoquinoline core are well-established. The introduction of the chloro and carbaldehyde substituents is expected to cause minor perturbations to the local geometry. The C-Cl bond length will be typical for an aryl chloride, and the dimensions of the carbaldehyde group are also well-characterized.

| Parameter | Predicted Value (Å) | Rationale & Supporting Evidence |

| C7-Cl | 1.74 ± 0.02 | Based on crystal structures of 7-chloroquinoline derivatives. |

| C8-C9 (aldehyde C) | 1.48 ± 0.02 | Typical C(sp²)-C(sp²) single bond length between an aromatic ring and a carbonyl group. |

| C9=O | 1.22 ± 0.02 | Standard double bond length for an aldehyde. |

| N-C1 | 1.32 ± 0.02 | Derived from crystallographic data of various isoquinolines. |

| C1-C8a | 1.42 ± 0.02 | Derived from crystallographic data of various isoquinolines. |

| Parameter | Predicted Value (°) | Rationale & Supporting Evidence |

| C6-C7-Cl | 119 ± 1 | Typical bond angle for a substituent on a benzene ring. |

| C1-C8-C9 | 121 ± 2 | Steric influence of the peri-substituents may cause slight deviation from ideal 120°. |

| C8-C9-O | 124 ± 2 | Standard bond angle for an aldehyde. |

| C8-C9-H | 116 ± 2 | Standard bond angle for an aldehyde. |

Conformational Analysis: The Orientation of the Carbaldehyde Group

The primary conformational flexibility in this compound arises from the rotation of the carbaldehyde group around the C8-C9 single bond. This rotation is not free and is governed by steric and electronic interactions with the rest of the isoquinoline ring, particularly the nitrogen atom at position 2 and the chlorine atom at position 7.

Two principal planar conformers are anticipated: the syn-periplanar and the anti-periplanar conformations, where the carbonyl oxygen is oriented towards and away from the nitrogen atom, respectively.

Computational Analysis of Conformational Isomers

Density Functional Theory (DFT) is a powerful computational tool for investigating the relative stabilities of conformers and the energy barriers between them.[2][3]

A robust computational analysis of the conformational landscape of this compound can be achieved through the following workflow:

Caption: A typical DFT workflow for conformational analysis.

The syn and anti conformers are expected to be the energy minima, with the transition state for their interconversion being a non-planar arrangement where the aldehyde group is roughly perpendicular to the isoquinoline ring. The relative energies of the conformers will be influenced by a balance of steric repulsion between the C=O bond and the peri-hydrogen at C1, and potential electrostatic interactions between the carbonyl group and the isoquinoline nitrogen. For ortho-substituted benzaldehydes, the conformation is often a balance between steric and electronic effects.[2]

Experimental Approaches to Structure and Conformation Elucidation

While computational methods provide valuable insights, experimental validation is crucial for definitive structural and conformational assignment.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most unambiguous determination of molecular structure in the solid state.[4][5] It yields precise atomic coordinates, allowing for the direct measurement of bond lengths, bond angles, and torsional angles.

Caption: The experimental workflow for single-crystal X-ray diffraction.

The resulting crystal structure would definitively reveal the preferred conformation in the solid state and provide the foundational data for validating computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating molecular structure and conformation in solution.

Based on known substituent effects on the isoquinoline ring, the following chemical shifts can be predicted for this compound in CDCl₃.

| Proton | Predicted ¹H δ (ppm) | Rationale |

| H-aldehyde | 10.2 - 10.5 | Highly deshielded proton of the aldehyde group. |

| H1 | 9.2 - 9.4 | Deshielded due to proximity to the nitrogen atom. |

| H3 | 8.5 - 8.7 | Alpha to the nitrogen atom. |

| H4 | 7.7 - 7.9 | Beta to the nitrogen atom. |

| H5 | 7.9 - 8.1 | Ortho to the chlorine atom. |

| H6 | 7.6 - 7.8 | Meta to the chlorine atom. |

| Carbon | Predicted ¹³C δ (ppm) | Rationale |

| C=O | 190 - 195 | Characteristic chemical shift for an aromatic aldehyde carbonyl carbon. |

| C7 | 135 - 138 | Carbon bearing the chlorine atom. |

| C8 | 130 - 133 | Carbon bearing the aldehyde group. |

| C1 | 152 - 155 | Deshielded due to proximity to the nitrogen atom. |

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are indispensable for determining the spatial proximity of protons, and thus, the conformation of a molecule in solution.[6][7]

For this compound, a key NOE/ROE correlation would be between the aldehyde proton and the proton at the C1 position of the isoquinoline ring. A strong correlation would indicate a preference for the syn-periplanar conformation, while a weaker or absent correlation would suggest a preference for the anti-periplanar conformation.

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D ¹H Spectrum Acquisition: Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons and to set the spectral width for the 2D experiment.

-

2D NOESY/ROESY Acquisition:

-

Set up a phase-sensitive 2D NOESY or ROESY experiment.

-

Optimize the mixing time (typically 500-800 ms for small molecules in NOESY, and 150-300 ms in ROESY).[7]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the 2D data with appropriate window functions and perform a two-dimensional Fourier transform.

-

Analyze the resulting 2D spectrum for cross-peaks, which indicate through-space interactions between protons.

-

Caption: Logic diagram illustrating the use of NOE/ROE to determine conformation.

Synthesis of this compound

While a specific, optimized synthesis for this compound is not widely reported, a plausible synthetic route can be devised based on established methodologies for the synthesis of substituted isoquinolines and the formylation of aromatic rings. A potential route could involve the construction of the 7-chloroisoquinoline core followed by a directed formylation at the 8-position. Methods such as the Vilsmeier-Haack or Reimer-Tiemann reaction on a suitably activated 7-chloroisoquinoline precursor could be explored.[8]

Conclusion

This technical guide has provided a comprehensive overview of the predicted molecular structure and conformational landscape of this compound. By leveraging data from analogous compounds and outlining state-of-the-art experimental and computational techniques, we have established a robust framework for the complete characterization of this promising molecule. The detailed protocols for X-ray crystallography, NMR spectroscopy, and DFT calculations serve as a practical roadmap for researchers and drug development professionals seeking to elucidate the structure-activity relationships of this and related isoquinoline derivatives. The definitive experimental determination of its structure and conformational preferences will be a critical step in unlocking its full potential in medicinal chemistry and materials science.

References

-

Wantulok, J., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(21), 5038. [Link]

-

Anwar, S., et al. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115-121. [Link]

-

Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography. FEBS Journal, 284(17), 2736-2747. [Link]

-

Mezoughi, A., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molecules, 26(14), 4293. [Link]

-

Decatur, J. (2018). NOESY and ROESY. Vassar College. [Link]

-

Liao, Y., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(6), 966-991. [Link]

-

Uma, M., & Baliah, V. (1989). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 101(4), 311-317. [Link]

-

Wikipedia contributors. (2024). X-ray crystallography. In Wikipedia, The Free Encyclopedia. [Link]

-

Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(5), 253-259. [Link]

-

Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). [Link]

-

Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 28(14), 5433. [Link]

-

Haghdadi, M., & Farokhi, N. (2012). A comparison of three DFT exchange–correlation functionals and two basis sets for the prediction of the conformation distribution of hydrated polyglycine. Journal of Molecular Modeling, 18(9), 4189-4198. [Link]

-

Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]

-

Singh, T., et al. (1975). Antimalarials. 4-Proximal hydrazino derivatives of 7-chloroquinoline. Journal of Medicinal Chemistry, 18(10), 1000-1003. [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(19), 5849. [Link]

-

Nuclear Magnetic Resonance Facility. (2022, March 22). Manually Setting up 2D experiments. [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives.... [Link]

-

University of Regensburg. (n.d.). 7.3 2D Gradient NOESY Experiment. [Link]

-

Pinter, A., et al. (2024). Conformation Analysis and Stereodynamics of Symmetrically ortho-Disubstituted Carvacrol Derivatives. Molecules, 29(9), 1999. [Link]

-

Negru, G., et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals, 16(5), 691. [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

-

Haghdadi, M., & Farokhi, N. (2021). A comparison of three DFT exchange-correlation functionals and two basis sets for the prediction of the conformation distribution of hydrated polyglycine. The Journal of Chemical Physics, 155(9), 094104. [Link]

-

Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. [Link]

-

IMSERC. (n.d.). 2D ROESY Experiment. [Link]

- Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.

-

Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. ias.ac.in [ias.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 7. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 8. researchgate.net [researchgate.net]

Solubility and stability of 7-Chloroisoquinoline-8-carbaldehyde

An In-Depth Technical Guide to the Solubility and Stability of 7-Chloroisoquinoline-8-carbaldehyde

Introduction

This compound is a substituted heterocyclic aromatic compound of significant interest to the fields of medicinal chemistry and materials science. As a functionalized isoquinoline, it serves as a versatile synthetic intermediate for the development of novel compounds with potential therapeutic activities. The presence of a reactive carbaldehyde group, a chlorine substituent, and the isoquinoline core imparts a unique electronic and steric profile, making a thorough understanding of its physicochemical properties—namely solubility and stability—a prerequisite for its effective application in research and development.

This guide provides a comprehensive analysis of the solubility and stability of this compound. It is designed to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge and practical methodologies required to handle, store, and utilize this compound effectively, thereby ensuring the integrity and reproducibility of experimental outcomes. We will delve into its solubility in common laboratory solvents, explore its stability under various stress conditions, and provide detailed protocols for its characterization.

Physicochemical Profile

A compound's fundamental physicochemical properties are the primary determinants of its behavior in both biological and chemical systems. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1260759-71-4 | [1] |

| Molecular Formula | C₁₀H₆ClNO | [1] |

| Molecular Weight | 191.61 g/mol | [1] |

| Physical State | Solid (predicted) | |

| Topological Polar Surface Area (TPSA) | 29.96 Ų | [1] |

| LogP (calculated) | 2.7007 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Solubility Characteristics

While specific quantitative solubility data for this compound is not extensively published, its structural features allow for reliable predictions of its behavior in various solvents. The compound's aromatic nature and calculated LogP of 2.7 suggest limited solubility in aqueous media and preferential solubility in organic solvents.

Qualitative Solubility Assessment

The following table provides a qualitative overview of the predicted solubility in common laboratory solvents. These predictions are based on the principle of "like dissolves like" and data from structurally similar compounds.

| Solvent Class | Solvent | Predicted Solubility | Rationale & Use Case |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for creating high-concentration stock solutions for biological screening. |

| Dimethylformamide (DMF) | Soluble | Alternative to DMSO for stock solutions; can be more amenable to certain reaction chemistries. | |

| Polar Protic | Methanol (MeOH) | Moderately Soluble | Suitable for reaction media and analytical sample preparation (e.g., HPLC). |

| Ethanol (EtOH) | Moderately Soluble | Similar to methanol; often used in crystallization. | |

| Water | Insoluble | The hydrophobic isoquinoline core and chlorine atom limit aqueous solubility. | |

| Non-Polar | Dichloromethane (DCM) | Soluble | Useful for extractions and as a reaction solvent. |

| Toluene | Sparingly Soluble | Solubility is limited by the polar aldehyde and nitrogen functionalities. | |

| Hexanes | Insoluble | Highly non-polar nature makes it a poor solvent for this compound. | |

| Other | Acetonitrile (ACN) | Moderately Soluble | Common solvent for HPLC mobile phases and chemical reactions. |

| Tetrahydrofuran (THF) | Soluble | Good general-purpose solvent for organic synthesis. |

Protocol for Experimental Solubility Determination

To obtain quantitative data, a formal solubility assessment is crucial. The following protocol outlines a standard procedure for determining kinetic solubility using a high-throughput method.

Caption: Workflow for kinetic solubility determination.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.

-

Sample Preparation: In a 96-well plate, add an aliquot of the DMSO stock solution to a pre-defined volume of the aqueous buffer system (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.

-

Equilibration: Seal the plate and shake at room temperature for a period of 1.5 to 2 hours to allow the system to reach equilibrium.

-

Separation: Separate any precipitated solid from the solution. This is typically achieved by centrifugation followed by collection of the supernatant, or by processing through a filter plate.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response against a standard calibration curve.

Stability Profile and Degradation Pathways

The stability of this compound is intrinsically linked to the reactivity of its aldehyde functional group. Based on established chemical principles and data from analogous structures like 6-Chloroisoquinoline-1-carbaldehyde, the compound is susceptible to degradation under acidic, basic, and oxidative conditions.

pH-Dependent Degradation

Acidic Conditions: Under acidic conditions, the aldehyde group is susceptible to acid-catalyzed hydration, forming a geminal diol. This reaction is typically reversible. The isoquinoline nitrogen can also be protonated, which may alter the overall electronic distribution and reactivity of the molecule.

Caption: Predicted acidic degradation pathway.

Basic Conditions: In the presence of a strong base and the absence of α-hydrogens, aromatic aldehydes like this compound are expected to undergo the Cannizzaro reaction. This is a disproportionation event where two molecules of the aldehyde react to yield the corresponding primary alcohol (7-Chloro-8-isoquinolinemethanol) and carboxylic acid (7-Chloroisoquinoline-8-carboxylic acid).

Caption: Predicted basic degradation via Cannizzaro reaction.

Other Stress Factors

-

Oxidative Stress: The aldehyde group is readily oxidized to a carboxylic acid. Common laboratory oxidants, such as hydrogen peroxide or even atmospheric oxygen over prolonged periods, can facilitate this transformation.

-

Thermal and Photolytic Stress: While specific data is limited, aromatic aldehydes can be sensitive to heat and light. Energy input from these sources can promote degradation, often leading to complex product mixtures. It is best practice to protect the compound from excessive heat and light.

Handling and Storage Recommendations

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

-

Solid Compound: Store the solid material in a tightly sealed container in a cool, dry, and dark place. For maximum stability, storage under an inert atmosphere (e.g., nitrogen or argon) is advised to protect against oxidation and moisture.[2]

-

Solutions: Solutions, particularly in protic or reactive solvents, should be prepared fresh whenever possible. If short-term storage of solutions is necessary, they should be kept at low temperatures (-20°C or -80°C) and protected from light. Stock solutions in anhydrous DMSO are generally more stable than those in alcohols or aqueous buffers.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method. This protocol provides a framework for stressing the compound under various conditions.

Caption: General workflow for a forced degradation study.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent like acetonitrile (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 2, 6, 24 hours), neutralize with 0.1 M NaOH, and dilute for analysis.

-

Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acidic hydrolysis. Neutralize samples with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the sample at room temperature, protected from light.

-

Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in the dark.

-

Photostability: Expose an aliquot of the stock solution to a controlled light source as specified by ICH guidelines. Keep a control sample wrapped in foil to protect it from light.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method must be capable of separating the parent compound from all generated degradation products.

-

Detection: A Photodiode Array (PDA) detector is crucial for checking peak purity. A Mass Spectrometer (MS) detector is highly recommended for identifying the molecular weights of degradation products to help elucidate their structures.

-

-

Data Evaluation: Calculate the percentage of degradation under each condition. Aim for 5-20% degradation to ensure that the primary degradation pathways are observed without complete loss of the parent compound. Perform a mass balance calculation to ensure that the decrease in the parent peak area is accounted for by the appearance of degradation product peaks.

Conclusion

This compound is a compound with significant synthetic potential. However, its utility is directly dependent on a clear understanding of its solubility and stability. It exhibits good solubility in polar aprotic solvents like DMSO and moderate solubility in common organic solvents such as methanol and acetonitrile. The key point of instability is the aldehyde functional group, which is susceptible to pH-dependent hydrolysis, oxidation, and potentially degradation by light and heat. By employing the rigorous storage, handling, and analytical protocols outlined in this guide, researchers can ensure the quality of their starting material and the validity of their scientific results, ultimately accelerating the pace of discovery and development.

References

- Fisher Scientific. (2014, September 12). SAFETY DATA SHEET.

- ChemScene. 7-Chloroquinoline-8-carbaldehyde.

- BenchChem. stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions.

- BenchChem. Technical Support Center: Degradation Studies of 6-Chloroisoquinoline-1-carbaldehyde.

- BenchChem. physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde.

Sources

A Technical Guide to the Potential Biological Activities of 7-Chloroisoquinoline-8-carbaldehyde Derivatives